molecular formula C8H11BO2S B1429195 5-Methyl-2-(methylthio)phenylboronic acid CAS No. 1259443-48-5

5-Methyl-2-(methylthio)phenylboronic acid

Cat. No.: B1429195
CAS No.: 1259443-48-5
M. Wt: 182.05 g/mol
InChI Key: QNLWXIOFGZGNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(methylthio)phenylboronic acid is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methyl group and a methylthio group, as well as a boronic acid functional group

Synthetic Routes and Reaction Conditions:

  • From 2-Methylfuran: One common synthetic route involves the reaction of 2-methylfuran with methylthiochloride (CH3SCl) to introduce the methylthio group.

  • Using Organolithium Compounds: Another method involves the use of organolithium compounds to react with 2-methylfuran, followed by subsequent reactions to introduce the boronic acid group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

  • Substitution: The phenyl ring can participate in electrophilic substitution reactions, where the methylthio group can influence the reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Boronic Alcohols: Resulting from the reduction of boronic acids.

  • Substituted Phenyl Derivatives: Various substituted phenyl compounds can be synthesized through electrophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-Methyl-2-(methylthio)phenylboronic acid is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its ability to form stable complexes with biological molecules makes it suitable for designing drugs that target specific diseases.

Industry: The compound is also used in the flavor and fragrance industry due to its distinctive odor. It can be employed as a flavoring agent in food products and as an additive in perfumes and other consumer goods.

Mechanism of Action

The mechanism by which 5-Methyl-2-(methylthio)phenylboronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with halides or pseudohalides to form biaryl compounds. The molecular targets and pathways involved in biological applications may include enzyme active sites or receptor binding sites, where the compound interacts with specific amino acids or other functional groups.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks the methylthio group.

  • 2-Methyl-5-(methylthio)furan: Similar structure but without the boronic acid group.

  • Boronic Esters: Related compounds formed through the oxidation of boronic acids.

Uniqueness: 5-Methyl-2-(methylthio)phenylboronic acid is unique due to the combination of the boronic acid group and the methylthio group on the phenyl ring. This combination provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(5-methyl-2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLWXIOFGZGNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The (2-bromo-4-methylphenyl)(methyl)sulfane (700 mg, 3.20 mmol) was dissolved in THF (5.0 mL) and cooled to −78° C. To the cooled solution was added n-butyl lithium (2.2 mL, 3.60 mmol) dropwise. The reaction was stirred for 2 min at −78° C. then the triisopropyl borate (0.82 mL, 3.56 mmol) was added dropwise and the reaction mixture was allowed to warm to 0° C. over a period of approximately 90 min. The reaction was quenched by addition of 1N HCl solution and was stirred for 5 min. The mixture was then extracted with EtOAc (2×50 mL). The combined organic layers were washed with water (1×30 mL), brine (1×30 mL) and dried over magnesium sulfate. The crude product was then triturated with EtOAc and hexanes to give 5-methyl-2-(methylthio)phenylboronic acid. The mother liquor was purified by medium pressure chromatography (silica gel, 0 to 30% EtOAc:hexanes) to give more desired product. Mass Spectrum (ESI) m/e=183.1 (M+1).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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